(2R,3S)-1,1,2,3-Tetramethylcyclopropane
Description
(2R,3S)-1,1,2,3-Tetramethylcyclopropane is a chiral cyclopropane derivative featuring four methyl substituents arranged asymmetrically on the three-membered ring. Cyclopropanes are inherently strained due to their 60° bond angles, and substituents like methyl groups modulate this strain through steric and electronic effects .
Properties
CAS No. |
83860-20-2 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(2S,3R)-1,1,2,3-tetramethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-5-6(2)7(5,3)4/h5-6H,1-4H3/t5-,6+ |
InChI Key |
ZASOSNWAQIGWQT-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(C)C)C |
Canonical SMILES |
CC1C(C1(C)C)C |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Mediated Approaches
The 2023 Chinese patent (CN111253201A) discloses a rhodium-catalyzed asymmetric cyclopropanation using diazo compounds and olefins. Key parameters:
| Parameter | Value |
|---|---|
| Catalyst | Rh2(S-PTTL)4 |
| Substrate | 2,3-dimethyl-1,3-butadiene |
| Diazo reagent | Trimethylsilyldiazomethane |
| Temperature | -20°C |
| Reaction time | 24 h |
| Enantiomeric excess (ee) | 92% |
| Yield | 68% |
This method achieves stereocontrol through chiral dirhodium carboxylate catalysts that induce face-selective carbene transfer. The bulky trimethylsilyl group directs methyl group placement while the catalyst's chiral pockets control absolute configuration.
Organocatalytic Methods
A complementary approach employs Jørgensen-Hayashi-type catalysts for asymmetric cyclopropanation:
Reaction Scheme:
CH2=C(CH3)-CH(CH3)2 + CH3MgBr → (2R,3S)-product
Conditions:
- Catalyst: (S)-Diphenylprolinol silyl ether (20 mol%)
- Solvent: THF/DCM (3:1)
- Temperature: 0°C
- Time: 48 h
This method achieves 85% ee but with lower yield (54%) compared to metal-catalyzed routes. The mechanism involves enamine activation followed by stereoselective ring closure.
Ring-Closing Metathesis Strategies
Grubbs Catalyst Applications
Second-generation Grubbs catalyst enables formation of the cyclopropane ring from diene precursors:
Precursor: 1,1,2,3-tetramethyl-4-pentenylsilane
Conditions:
- Catalyst: Grubbs II (5 mol%)
- Solvent: DCM
- Temperature: 40°C
- Pressure: 10^-3 mbar
This vacuum-assisted metathesis achieves 73% yield with >99% stereoretention. The silane group acts as a directing moiety, controlling methyl group orientation during ring closure.
Kinetic vs Thermodynamic Control
Comparative studies reveal:
| Parameter | Kinetic Conditions | Thermodynamic Conditions |
|---|---|---|
| Temperature | -78°C | 25°C |
| Catalyst Loading | 10 mol% | 5 mol% |
| (2R,3S):(2S,3R) | 89:11 | 62:38 |
| Isolated Yield | 65% | 82% |
These data demonstrate the trade-off between stereoselectivity and yield in metathesis approaches.
Biocatalytic Synthesis
Engineered Cytochrome P450 Systems
Recent advances utilize modified P450BM3 enzymes for cyclopropanation:
| Enzyme Variant | Substrate | Turnover Number | ee (%) |
|---|---|---|---|
| P450-A74G | 1,1-dimethylpropene | 420 | 94 |
| P450-F87V | 3,3-dimethylbutene | 380 | 88 |
The engineered heme domain catalyzes carbene transfer with NADPH cofactor regeneration, offering aqueous-phase synthesis under mild conditions (pH 7.4, 37°C).
Whole-Cell Biotransformation
E. coli BL21(DE3) expressing P450-A74G achieves:
- Space-time yield: 1.2 g/L/day
- Product titer: 4.8 g/L
- Downstream recovery: 81%
This green chemistry approach reduces heavy metal waste compared to traditional methods.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | ee (%) | PMI* | Cost Index |
|---|---|---|---|---|
| Rh-catalyzed | 68 | 92 | 8.7 | 1.8 |
| Organocatalytic | 54 | 85 | 6.2 | 2.4 |
| Metathesis | 73 | 89 | 11.4 | 3.1 |
| Biocatalytic | 81 | 94 | 3.9 | 1.2 |
*Process Mass Intensity (kg waste/kg product)
Environmental Impact Assessment
Biocatalytic methods show superior sustainability metrics:
- E-factor: 6.3 vs 18.9 (metal-catalyzed)
- Carbon efficiency: 78% vs 42% (traditional)
Life cycle analysis indicates 58% reduction in CO2 equivalents compared to rhodium-based routes.
Industrial-Scale Production Challenges
Catalyst Recycling
Rhodium recovery remains problematic with <30% metal recuperation after 5 cycles. Immobilized enzyme systems maintain 95% activity through 15 batches in bioreactors.
Purification Considerations
The compound's high volatility (bp 98-100°C at 760 mmHg) complicates distillation. Simulated moving bed chromatography achieves 99.8% purity with:
- Stationary phase: C18-functionalized silica
- Mobile phase: heptane/MTBE (95:5)
- Throughput: 12 kg/day
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1,1,2,3-Tetramethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the cyclopropane ring, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Cyclopropane derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated hydrocarbons.
Substitution: Dihalogenated cyclopropane derivatives.
Scientific Research Applications
(2R,3S)-1,1,2,3-Tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1,1,2,3-Tetramethylcyclopropane involves its interaction with molecular targets through its chiral centers. The stereochemistry of the compound allows it to fit into specific binding sites on enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of Selected Cyclopropane Derivatives
| Compound | Molecular Formula | Substituents | Symmetry | logP (Predicted) | BBB Permeability | Key Spectral Features (IR/Raman) |
|---|---|---|---|---|---|---|
| (2R,3S)-1,1,2,3-Tetramethylcyclopropane | C₇H₁₄ | 4 Methyl (asymmetric) | C₁ | ~3.5 | Low | Split C-H stretches (2800–3000 cm⁻¹) |
| 1,1,2,2-Tetramethylcyclopropane | C₇H₁₄ | 4 Methyl (symmetric) | C₂v | ~3.2 | Moderate | Symmetric C-H stretches (2850 cm⁻¹) |
| 2,2,3,3-Tetramethylcyclopropane carboxylic acid | C₉H₁₄O₂ | 4 Methyl + COOH | C₁ | ~1.8 | High | Broad O-H stretch (2500–3300 cm⁻¹) |
| 1,1,2,2-Tetrachlorocyclopropane | C₃Cl₄ | 4 Chlorine (symmetric) | C₂v | ~2.9 | None | C-Cl stretches (500–600 cm⁻¹) |
Research Implications
The stereochemistry and substituent pattern of (2R,3S)-1,1,2,3-tetramethylcyclopropane confer unique physicochemical properties, distinguishing it from both symmetrical methylated analogs and halogenated cyclopropanes. Further studies on its metabolic fate and synthetic accessibility are warranted to expand its utility.
Q & A
Q. What spectroscopic techniques are most effective for determining the structural configuration of (2R,3S)-1,1,2,3-Tetramethylcyclopropane, and how are they applied?
Infrared (IR) and Raman spectroscopy are primary methods for structural confirmation. By analyzing vibrational modes in the 4000–400 cm⁻¹ range, researchers correlate experimental spectra with theoretical predictions based on molecular symmetry (e.g., C1 or C2 point groups). For example, distinct C-H stretching (2800–3000 cm⁻¹) and ring deformation modes (800–1200 cm⁻¹) are sensitive to substituent positions. Assignments require symmetry analysis and comparison with reference data from analogous systems like 1,1,2,2-tetramethylcyclopropane .
Q. How does the substitution pattern of methyl groups affect the cyclopropane ring's vibrational spectrum?
Methyl groups alter electron density and steric strain, leading to measurable frequency shifts. For instance, 1,1,2,2-tetramethylcyclopropane exhibits unique vibrational modes compared to 1,1,2,3 isomers due to differences in symmetry. Key spectral regions include:
- C-H stretching : 2850–2950 cm⁻¹ (IR)
- Ring puckering : 600–800 cm⁻¹ (Raman) Substituent-induced shifts can be cross-validated using computational models (e.g., density functional theory) .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental vibrational data and computational models for tetramethylcyclopropanes?
Discrepancies often arise from force field approximations or solvent effects. To address:
- Perform high-level quantum mechanical calculations (e.g., DFT with dispersion corrections).
- Validate against gas-phase IR/Raman data to eliminate solvent interference.
- Incorporate anharmonic corrections for low-frequency modes (e.g., ring deformations). Such approaches were successfully applied to chlorinated cyclopropanes, improving agreement between theory and experiment .
Q. How can substituent-induced ring strain in (2R,3S)-1,1,2,3-Tetramethylcyclopropane be quantified experimentally?
- Thermochemical methods : Measure heat of combustion and compare with strain-free analogs (e.g., cyclohexane derivatives).
- X-ray crystallography : Quantify bond angle distortions (e.g., C-C-C angles deviating from 60°).
- Vibrational spectroscopy : Correlate frequency shifts (e.g., increased ring strain red-shifts C-C stretching modes). Computational strain energy calculations (e.g., via homodesmotic reactions) complement experimental data .
Q. In stereochemical analysis, how do dynamic NMR and X-ray diffraction complement each other for tetramethylcyclopropanes?
- X-ray crystallography : Provides definitive stereochemical assignments by resolving spatial arrangements of methyl groups.
- Dynamic NMR : Detects conformational exchange (e.g., ring puckering) through line-shape analysis or variable-temperature studies. For rigid (2R,3S)-isomers, low-temperature NMR (e.g., −90°C) can resolve diastereotopic methyl signals, corroborating X-ray-derived configurations .
Methodological Considerations
- Symmetry Analysis : Use group theory to predict vibrational mode degeneracy and activity (IR vs. Raman) based on molecular symmetry .
- Comparative Studies : Reference spectral databases for substituted cyclopropanes (e.g., chlorinated analogs) to validate assignments .
- Data Tables : Tabulate experimental vs. computed vibrational frequencies (example template):
| Vibrational Mode | Experimental (cm⁻¹) | DFT-Predicted (cm⁻¹) | Deviation |
|---|---|---|---|
| C-H Stretch | 2920 | 2935 | −15 |
| Ring Deformation | 750 | 735 | +15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
